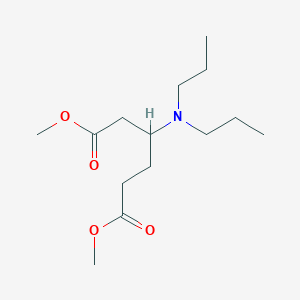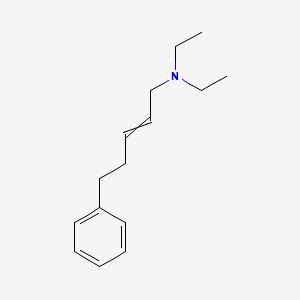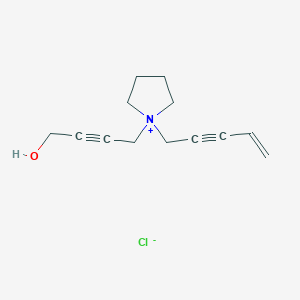
Hydroxy(triphenyl)silane;2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(triphenyl)silane;2-methylpropan-2-ol is a compound that combines the properties of both silane and alcohol groups. It is known for its unique chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy(triphenyl)silane;2-methylpropan-2-ol typically involves the reaction of triphenylsilane with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy(triphenyl)silane;2-methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both the silane and alcohol groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions may produce various substituted silane compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxy(triphenyl)silane;2-methylpropan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds. In biology, it may be used in the study of silane-based biomolecules and their interactions. In medicine, it has potential applications in drug delivery systems and as a component of biomedical materials. In industry, it is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Hydroxy(triphenyl)silane;2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects in different chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Hydroxy(triphenyl)silane;2-methylpropan-2-ol can be compared with other similar compounds, such as triphenylsilane and 2-methylpropan-2-ol. While triphenylsilane lacks the alcohol group, 2-methylpropan-2-ol lacks the silane group. The combination of both groups in this compound gives it unique properties and reactivity, making it a valuable compound in various applications.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its synthesis, reactivity, and mechanism of action make it an important compound for further study and development.
Eigenschaften
CAS-Nummer |
918414-83-2 |
|---|---|
Molekularformel |
C22H26O2Si |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
hydroxy(triphenyl)silane;2-methylpropan-2-ol |
InChI |
InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(2,3)5/h1-15,19H;5H,1-3H3 |
InChI-Schlüssel |
MNQSYZLTGZPICF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)

![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)

![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)

![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)

![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

